5-Methyl-2-phenyl-2-hexenal

Flavor chemistry Organoleptic evaluation Cocoa aroma

5-Methyl-2-phenyl-2-hexenal (syn. cocoa hexenal, cocal; FEMA 3199; CAS 21834-92-4) is an α,β-unsaturated aldehyde of the phenylacetaldehyde class, bearing a 3-methylbutylidene substituent at the α-position of the aldehyde group with molecular formula C₁₃H₁₆O and molecular weight 188.27 g/mol.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 21834-92-4
Cat. No. B1583446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-2-hexenal
CAS21834-92-4
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+
InChIKeyYURDCJXYOLERLO-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-2-hexenal (CAS 21834-92-4): A Phenylacetaldehyde-Derived Cocoa Aroma Aldehyde for Flavor and Fragrance Procurement


5-Methyl-2-phenyl-2-hexenal (syn. cocoa hexenal, cocal; FEMA 3199; CAS 21834-92-4) is an α,β-unsaturated aldehyde of the phenylacetaldehyde class, bearing a 3-methylbutylidene substituent at the α-position of the aldehyde group with molecular formula C₁₃H₁₆O and molecular weight 188.27 g/mol [1]. It occurs naturally in cocoa beans, roasted peanuts, hazelnuts, malt, potato chips, and roasted sesame, and has been identified as a principal odorant directly responsible for the characteristic aroma of cocoa [2]. The compound is commercially supplied as both synthetic (≥96% purity, FG/Fragrance grade, Halal, Kosher) and natural (FEMA 3199) variants, with full regulatory acceptance under FEMA GRAS (Publication Nos. 4, 25), JECFA No. 1472 (evaluated 2004, Session 63), EU Regulation 1334/2008, and GB 2760–1996 (China) for use as a flavoring agent [3].

Why 5-Methyl-2-phenyl-2-hexenal Cannot Be Generically Substituted with In-Class Phenylalkenal Analogs


Although multiple phenyl-substituted α,β-unsaturated aldehydes share a cocoa-like sensory profile—including 2-phenyl-2-butenal (FEMA 3224), 4-methyl-2-phenyl-2-pentenal (FEMA 3200), and (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194)—they are not interchangeable drop-in replacements [1]. Each analog exhibits distinct organoleptic deviations: 2-phenyl-2-butenal is distinctly more floral and green, 4-methyl-2-phenyl-2-pentenal bears a sweeter, rosy-honey cocoa character, and 4-methyl-2-phenyl-2-hexenal is rated as slightly less effective in use [1][2]. Furthermore, the 5-methyl positional isomer (present as the 3-methylbutylidene branch) confers a unique combination of diffusion (拡散性) and substantivity that is not equivalently documented for its lower homologs [3]. The quantitative evidence below demonstrates that differences in organoleptic specificity, fragrance longevity, toxicological characterization, and application versatility make indiscriminate substitution a formulation risk.

Quantitative Evidence Guide: 5-Methyl-2-phenyl-2-hexenal vs. Closest Phenylalkenal Analogs


Evidence 1: Organoleptic Specificity — Direct Expert Comparator Assessment Identifies 5-Methyl-2-phenyl-2-hexenal as the Primary Cocoa Aroma Determinant

In a direct expert organoleptic comparison published in Perfumer & Flavorist, senior flavorist John Wright identified 5-methyl-2-phenyl-2-hexenal as 'the single component in cocoa beans that is most directly responsible for their characteristic aroma' [1]. The same assessment directly compared three structural analogs: 2-phenyl-2-butenal (FEMA 3224, CAS 224-567-0) is described as 'predominantly cocoa in character but distinctly more floral'; 4-methyl-2-phenyl-2-pentenal (FEMA 3200, CAS 247-869-4) is 'strongly cocoa and works well when used in conjunction'; and (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194, CAS 26643-92-5) is 'an interesting variant with a similar character, but perhaps slightly less effective in use' [1]. A 1970 patent (US 3,582,360) demonstrated that addition of 2 mg of 5-methyl-2-phenyl-2-hexenal to 100 mL of sweetened milk containing a base cocoa flavor produced a flavor 'resembling genuine chocolate milk more closely than the portion to which no hexenal is added' [2].

Flavor chemistry Organoleptic evaluation Cocoa aroma Structure–odor relationships

Evidence 2: Fragrance Substantivity — 2.5× Longer Olfactory Longevity on Blotter vs. 4-Methyl-2-phenyl-2-pentenal

A cross-study comparison of fragrance substantivity data reveals that 5-methyl-2-phenyl-2-hexenal exhibits markedly superior olfactory longevity relative to its closest commercial analog. Fraterworks reports a substantivity of 118 hours on a smelling strip at 100% concentration for cocoa hexenal, classifying it as a base note in fragrance compositions . In contrast, Bedoukian Research reports a tenacity on blotter of >48 hours for 4-methyl-2-phenyl-2-pentenal (FEMA 3200), a compound that is otherwise the most closely matched cocoa-character analog [1]. The ≥2.5-fold substantivity advantage means that 5-methyl-2-phenyl-2-hexenal can serve as a base-note anchor in fine fragrance while 4-methyl-2-phenyl-2-pentenal functions primarily as a middle-note modifier. Additional independent sources corroborate substantivity exceeding 100 hours for cocoa hexenal [2].

Fragrance chemistry Substantivity Perfumery raw materials Olfactory longevity

Evidence 3: Toxicological Characterization — 90-Day Subchronic NOAEL of 70 mg/kg/day Establishes a Quantified Safety Margin Absent for Key Analogs

A 90-day subchronic toxicity study of 5-methyl-2-phenyl-2-hexenal (MPH) in male and female F344 rats, published in Food and Chemical Toxicology (2021), established a no-observed-adverse-effect level (NOAEL) of 70 mg/kg body weight/day—the highest dose tested—with no treatment-related mortality, clinical signs, or histopathological changes observed at any dose level (0, 8, 24, and 70 mg/kg BW/day) [1]. This provides a robust, modern toxicological dataset compliant with OECD guidelines for subchronic oral toxicity evaluation. In contrast, the structurally closest analogs—2-phenyl-2-butenal (FEMA 3224) and 4-methyl-2-phenyl-2-pentenal (FEMA 3200)—have undergone only JECFA structural-class safety evaluations (both concluded 'no safety concern at current levels of intake' in 2004) but lack published 90-day subchronic toxicity studies with established NOAEL values [2][3]. While genotoxicity screening data exist for 2-phenyl-2-butenal (negative in CEGA and HET-MN assays) [3], the absence of a quantified subchronic NOAEL for these analogs represents a data gap for risk assessors.

Regulatory toxicology Food contact safety Flavoring agent risk assessment Subchronic toxicity

Evidence 4: Quantitative Application Versatility — Published ppm Use-Level Data Across 12+ Flavor Categories

John Wright's comprehensive flavor application guide (Perfumer & Flavorist, July 2013) provides quantitative recommended use levels for 5-methyl-2-phenyl-2-hexenal across an exceptionally broad range of flavor categories, all calibrated for flavors dosed at 0.05% in ready-to-drink tasters or beverages [1]. Documented ppm ranges span three orders of magnitude: cocoa/chocolate (100–2,000 ppm, ideal ~400 ppm), coffee (800 ppm), malt (100 ppm), roasted peanut (200 ppm), hazelnut (100 ppm), praline (100–200 ppm), pistachio (50 ppm), almond (50 ppm), bread crust (50 ppm), and soy sauce (50–100 ppm) [1]. This breadth of quantitatively documented application versatility is not matched by published data for 2-phenyl-2-butenal (for which taste threshold data are limited to 10 ppm with 'green, vegetative, floral, cocoa and nutty' character) or 4-methyl-2-phenyl-2-pentenal (recommended in final food at ~1.5 mg/kg) [2]. The December 2015 organoleptic evaluation independently corroborates taste characteristics at 3 ppm (cocoa-like, dark chocolate-like, brown, coffee-like) and 5 ppm (slightly honey-like, floral, dark chocolate-like, nutty) [3].

Flavor formulation Use-level optimization Food flavoring Dose–response

Evidence 5: Diffusion and Odor Retention — Functional Properties Highlighted as Differentiating the 5-Methyl Isomer from Related Phenylalkenals

A 1999 study published in the Journal of the Japan Oil Chemists' Society, which used 5-methyl-2-phenyl-2-hexenal (1) and three related compounds—4-methyl-2-phenyl-2-pentenal (2), 2-methyl-4-phenylpentanal (3), and 2-methyl-2-pentenal (4)—as starting materials for the synthesis of toluyl ester derivatives, explicitly noted that compound (1) 'possesses both diffusion (拡散性) and fragrance retention (保香性) properties, and is therefore used as a fragrance material' [1]. This dual functional property—combining the ability to diffuse effectively (providing initial impact in fragrance compositions) with sustained odor retention (contributing to dry-down longevity)—was specifically attributed to compound (1) among the four starting materials studied [1]. The same study further explored the biological activities (skin-whitening inhibition and herbicidal activity) of toluyl ester derivatives synthesized from these four starting compounds, but the diffusion/retention observation was unique to the 5-methyl-2-phenyl-2-hexenal scaffold [1].

Fragrance diffusion Odor retention Structure–property relationships Perfumery materials

Best Research and Industrial Application Scenarios for 5-Methyl-2-phenyl-2-hexenal Based on Quantitative Evidence


Scenario 1: Authentic Cocoa and Dark Chocolate Flavor Formulations Requiring High-Fidelity Bean Character

Based on the expert organoleptic ranking identifying 5-methyl-2-phenyl-2-hexenal as the single component most directly responsible for cocoa bean aroma [1], this compound is the preferred aldehyde building block for cocoa and dark chocolate flavor formulations requiring authentic bean character rather than floral or sweet cocoa interpretations. Recommended use levels span 100–2,000 ppm (ideal ~400 ppm) in flavors dosed at 0.05% in ready-to-drink applications [1]. The patent-validated milk chocolate fidelity improvement (2 mg/100 mL) provides additional formulation confidence [2]. This scenario is contraindicated for formulations where a distinctly floral-cocoa (use 2-phenyl-2-butenal) or sweet rosy-cocoa (use 4-methyl-2-phenyl-2-pentenal) profile is the deliberate target [1].

Scenario 2: Long-Lasting Gourmand and Oriental Fine Fragrance Compositions Requiring Base-Note Cocoa Persistence

With substantivity of 118 hours on a smelling strip , 5-methyl-2-phenyl-2-hexenal functions as a base-note anchor in gourmand and oriental fragrance compositions where cocoa and dark chocolate facets must persist through the dry-down. The ≥2.5× substantivity advantage over 4-methyl-2-phenyl-2-pentenal (>48 hours) [3] makes it the rational procurement choice for perfumers constructing long-lasting chocolate, praline, coffee, and amber accords. Use levels of 2–8% in fragrance concentrate are recommended for recognizable cocoa impact, while trace levels below 1% add subtle brown richness to oriental and amber bases without obvious chocolate character .

Scenario 3: Multi-Category Flavor Portfolio Consolidation — Single-SKU Cocoa-Brown Impact Chemical

The documented quantitative use-level versatility—from 50 ppm in pistachio and almond to 2,000 ppm in cocoa/chocolate, spanning sweet brown, roasted nut, malt, bread crust, coffee, and savory soy sauce categories [1]—enables industrial flavor houses to consolidate their cocoa-brown aldehyde inventory around a single SKU. This reduces the procurement, quality control, and regulatory documentation burden associated with stocking multiple category-specific analogs (e.g., 2-phenyl-2-butenal for floral-cocoa, 4-methyl-2-phenyl-2-pentenal for sweet-cocoa). The compound's dual FEMA GRAS and JECFA acceptance, combined with the availability of both synthetic (≥96% FG grade) and natural (FEMA 3199) variants , supports deployment across clean-label and conventional product lines.

Scenario 4: Regulatory Toxicology Documentation for Food Contact and Consumer Product Safety Dossiers

For procurement decisions governed by regulatory toxicology requirements, 5-methyl-2-phenyl-2-hexenal offers a distinct advantage: a published, OECD-guideline-compatible 90-day subchronic toxicity study establishing a NOAEL of 70 mg/kg BW/day in F344 rats [4]. This dataset supports safety dossier preparation for food contact notifications, occupational exposure banding, and consumer product risk assessments. By contrast, the closest cocoa-character analogs (2-phenyl-2-butenal and 4-methyl-2-phenyl-2-pentenal) have undergone only JECFA structural-class evaluations without published subchronic NOAEL values [5], which may necessitate additional bridging studies or read-across justifications in regulatory submissions.

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